

# Annonacin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Annonacin is a naturally occurring polyketide and a member of the acetogenin class of compounds.[1] Found predominantly in plants of the Annonaceae family, such as Annona muricata (soursop), it is a potent neurotoxin that has garnered significant interest from the scientific community.[1][2] This technical guide provides an in-depth analysis of Annonacin's chemical structure, stereochemistry, and the experimental methodologies used for its characterization.

## **Core Chemical and Physical Properties**

Annonacin is a complex lipophilic molecule characterized by a long hydrocarbon chain, multiple stereocenters, and several oxygen-containing functional groups.[2][3] Its fundamental properties are summarized below.



Property	Value	Source(s)
IUPAC Name	(5S)-5-Methyl-3- [(2R,8R,13R)-2,8,13- trihydroxy-13-{(2R,5R)-5- [(1R)-1-hydroxytridecyl]oxolan- 2-yl}tridecyl]furan-2(5H)-one	[1][4]
Molecular Formula	C35H64O7	[3][4]
Molar Mass	596.890 g⋅mol <sup>-1</sup>	[1]
CAS Number	111035-65-5	[1][4][5]
Appearance	White, powdery solid	[6]
Melting Point	69-71 °C	[5]
Boiling Point (Predicted)	756.2 ± 55.0 °C	[5]
Density (Predicted)	1.050 ± 0.06 g/cm <sup>3</sup>	[5]

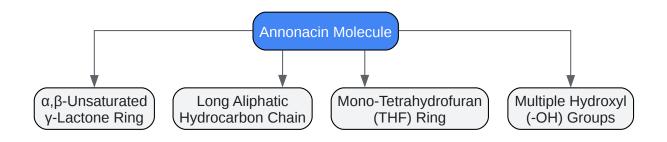
### **Detailed Chemical Structure**

Annonacin's structure is defined by three key regions: a terminal  $\alpha,\beta$ -unsaturated  $\gamma$ -lactone ring, a central mono-tetrahydrofuran (THF) ring, and a long aliphatic hydrocarbon chain.[2][6]

- α,β-Unsaturated y-Lactone: This five-membered ring is located at one terminus of the molecule and is crucial for its biological activity.[2]
- Aliphatic Chain: A C32/34 fatty acid-derived chain forms the backbone of the molecule, imparting significant lipophilicity.[7]
- Tetrahydrofuran (THF) Ring: A single, central THF ring is a hallmark of mono-THF acetogenins like Annonacin.[2]
- Hydroxyl Groups: The molecule is decorated with several hydroxyl (-OH) groups, typically found flanking the THF ring and along the aliphatic chain, which contribute to its specific stereochemical configuration and biological interactions.[2][7]



The logical arrangement of these structural components is visualized in the diagram below.



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**Caption:** Key structural components of the Annonacin molecule.

## **Stereochemistry and Absolute Configuration**

The biological activity of Annonacin is intrinsically linked to its complex stereochemistry. The molecule possesses multiple chiral centers, and their precise spatial arrangement is critical. The absolute configuration of Annonacin has been established through total synthesis and extensive spectroscopic analysis.[8][9]

The preferred IUPAC name, (5S)-5-Methyl-3-[(2R,8R,13R)-2,8,13-trihydroxy-13-{(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl}tridecyl]furan-2(5H)-one, defines the specific stereochemistry at each chiral center.[1][4] A key stereochemical feature is the relative configuration of the substituents around the central THF ring, which is described as having a threo/trans/threo arrangement.[2] The determination of the absolute configuration of acetogenins is a complex process often involving derivatization, such as the formation of Mosher esters, followed by detailed NMR analysis.[10][11]

## **Spectroscopic Data**

Structural elucidation of Annonacin relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes key reported  $^{1}$ H and  $^{13}$ C NMR chemical shifts for the characteristic  $\alpha$ , $\beta$ -unsaturated y-lactone moiety.



Atom	¹H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
C-1	-	174.33
C-2	-	131.12
C-3	2.50 (m, H-3a), 2.40 (m, H-3b)	33.2
C-35	7.18 (d, J = 1.6 Hz)	151.77
C-36	5.06 (dq)	77.96
C-37	1.44 (d, J = 6.7 Hz)	19.05

Data sourced from a study on acetogenins from Annona atemoya and may show slight variations based on solvent and instrumentation.[12]

# Experimental Protocols Bio-guided Isolation of Annonacin

The isolation of Annonacin from plant material is a multi-step process guided by bioassays to track the active compound through fractionation. The following is a generalized protocol based on methods described in the literature.[13]

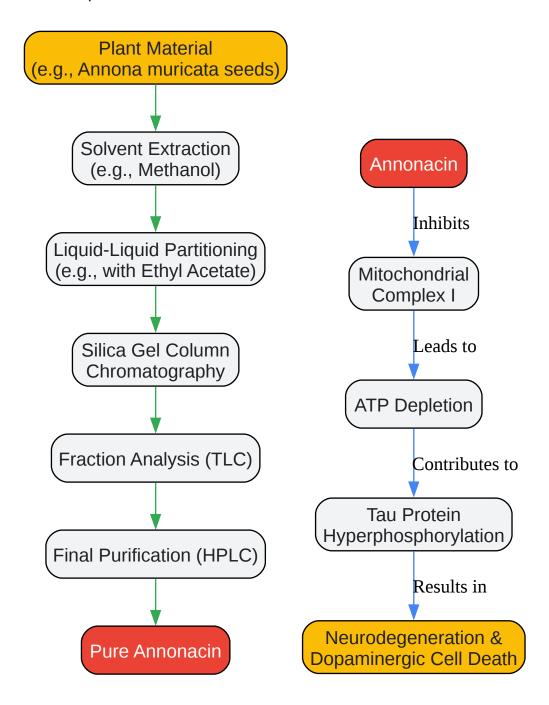
- Extraction: Dried and ground plant material (e.g., seeds, fruit pulp, or leaves of Annona muricata) is subjected to extraction with a solvent such as methanol or dichloromethane for several days.[13][14]
- Solvent Partitioning: The resulting crude extract is concentrated under vacuum. It is then subjected to liquid-liquid partitioning, typically with ethyl acetate (EtOAc), to separate compounds based on polarity.[13]
- Chromatographic Separation: The active fraction (e.g., the EtOAc extract) is further purified using column chromatography. A silica gel stationary phase is commonly used with a gradient solvent system of increasing polarity (e.g., starting with petroleum ether and



gradually increasing the proportion of ethyl acetate) to separate the constituent compounds. [13][14]

• Final Purification: Fractions containing Annonacin, identified by techniques like Thin-Layer Chromatography (TLC), are pooled and may be subjected to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

The workflow for this process is illustrated below.





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